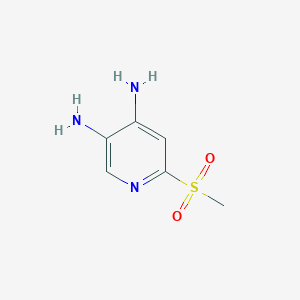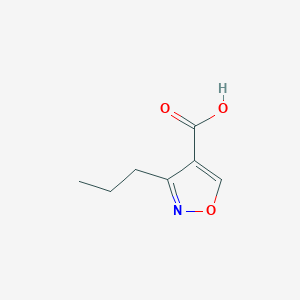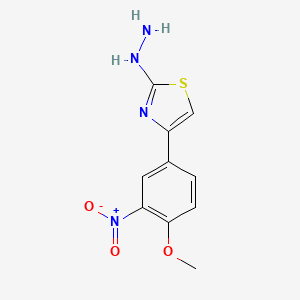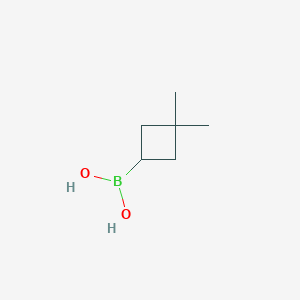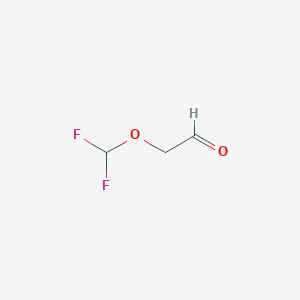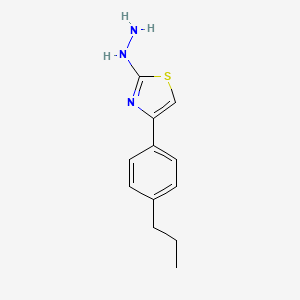
2-Hydrazinyl-4-(4-propylphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-(4-propylphenyl)thiazole is a heterocyclic compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A convenient method for synthesizing 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves a one-pot multi-component reaction. This synthesis can be achieved using different aldehydes or ketones, thiosemicarbazide, and 4-methoxy phenacyl bromide in the presence of a catalytic amount of acetic acid in ethanol . The reaction typically proceeds under reflux conditions, and the products are obtained in reasonable yields and high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4-(4-propylphenyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-Hydrazinyl-4-(4-propylphenyl)thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cell lines by blocking vesicular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinyl-4-phenylthiazole: Similar in structure but lacks the propyl group, which may affect its biological activity.
2-Hydrazinyl-4-(4-isopropylphenyl)thiazole: Contains an isopropyl group instead of a propyl group, leading to different reactivity and applications.
Uniqueness
2-Hydrazinyl-4-(4-propylphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Propriétés
Formule moléculaire |
C12H15N3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
[4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15) |
Clé InChI |
RHJGNALVEGADHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


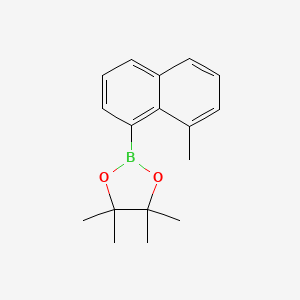
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
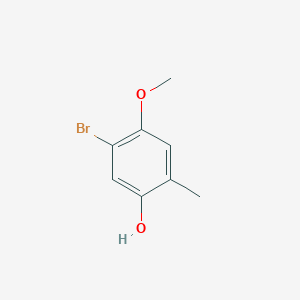
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
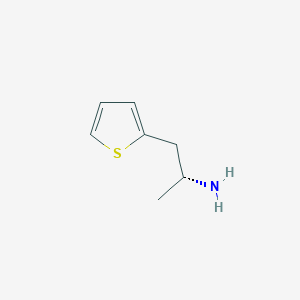
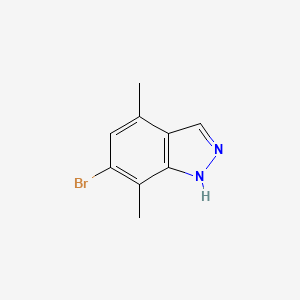
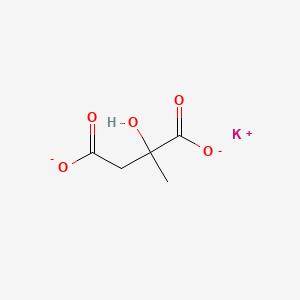
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
